(2Z)-2-[(2,5-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(2,5-difluorophenyl)imino-7-hydroxy-N-pyridin-2-ylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F2N3O3/c22-13-5-7-16(23)17(10-13)25-21-15(20(28)26-19-3-1-2-8-24-19)9-12-4-6-14(27)11-18(12)29-21/h1-11,27H,(H,24,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAMXGOQIPIESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-[(2,5-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a synthetic compound that has gained interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be characterized by the following chemical properties:
| Property | Detail |
|---|---|
| Molecular Formula | C19H15F2N3O3 |
| Molecular Weight | 359.34 g/mol |
| CAS Number | Not available |
| IUPAC Name | (2Z)-2-[(2,5-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide |
Anticancer Properties
Research indicates that (2Z)-2-[(2,5-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide exhibits significant anticancer activity. Studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation. For instance, it has been observed to inhibit the PI3K/Akt pathway, which is crucial for cancer cell growth.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide levels in activated macrophages. This suggests a potential role in neuroprotection against inflammation-induced neuronal damage, which is particularly relevant for conditions such as neurodegenerative diseases.
Antioxidant Activity
Antioxidant activity is another significant aspect of its biological profile. The compound has been found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property may contribute to its protective effects against various diseases linked to oxidative damage.
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies have demonstrated that (2Z)-2-[(2,5-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide exhibits cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The IC50 values reported were significantly lower than those of standard chemotherapeutic agents, indicating higher potency.
- Mechanistic Studies : Mechanistic investigations revealed that the compound activates caspase pathways leading to apoptosis in cancer cells. Additionally, it was found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Histopathological analysis confirmed decreased tumor cell proliferation and increased apoptosis within the tumors.
Comparison with Similar Compounds
Comparison with Chlorinated Chromene Analogues
describes chromene derivatives such as N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide (Compound 3) and 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (Compound 4). Key differences include:
- Substituent Effects : The target compound features 2,5-difluorophenyl and pyridin-2-yl groups, whereas ’s compounds have chlorinated aryl and benzamide moieties. Fluorine’s electronegativity and smaller atomic radius may enhance metabolic stability and membrane permeability compared to chlorine .
- Hydrogen Bonding: The 7-hydroxy group in the target compound could improve aqueous solubility and receptor binding compared to the cyano group in Compound 3.
Comparison with Natural Chromene-Based Extracts
analyzes chromene-related phenolic compounds in cocoa bean extracts (e.g., flavonoids and alkaloids). While structurally distinct, the 7-hydroxy group in the target compound mirrors the phenolic hydroxyl groups in natural extracts, which are critical for antibacterial activity. However, synthetic chromenes often exhibit enhanced specificity and tunability compared to plant-derived mixtures .
Pharmacological and Analytical Comparisons
Antibacterial Potential
highlights the role of phenolic chromenes in inhibiting A. actinomycetemcomitans (MIC values: 25–100 µg/mL for cocoa extracts). The target compound’s hydroxyl and fluorinated groups may similarly disrupt bacterial membranes or enzyme function, though empirical data are needed to confirm this hypothesis .
Analytical Characterization
employs HPLC-ESI-MSn for metabolite profiling, a method applicable to the target compound. Its imine and carboxamide groups would likely produce distinct fragmentation patterns compared to simpler phenolic chromenes, aiding in structural identification .
Data Tables
Table 1: Structural and Functional Comparison of Chromene Derivatives
Table 2: Analytical Techniques for Chromene Characterization
| Technique (From Evidence) | Application to Target Compound | Reference |
|---|---|---|
| HPLC-ESI-MSn () | Profiling imine/carboxamide fragmentation | |
| Serial Dilution MIC () | Assessing antibacterial efficacy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
